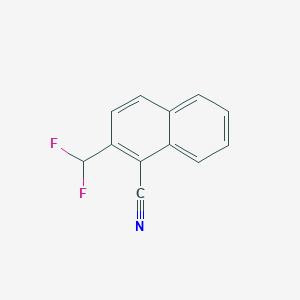
1-Isopropyl-3-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-异丙基-3-甲基喹啉-2(1H)-酮是一种属于喹啉家族的杂环化合物。喹啉衍生物以其多样的生物活性而闻名,并广泛应用于药物化学。该化合物具有一个喹啉核心,在第一个位置有一个异丙基,在第三个位置有一个甲基,在第二个位置有一个酮官能团。
准备方法
合成路线和反应条件: 1-异丙基-3-甲基喹啉-2(1H)-酮的合成通常涉及在特定条件下对合适的前体进行环化。一种常见的方法是将2-甲基喹啉衍生物与异丙基化试剂环化。反应通常在氢化钠或碳酸钾等碱的存在下进行,反应温度保持在100-150°C左右。
工业生产方法: 在工业环境中,可以使用连续流动反应器放大1-异丙基-3-甲基喹啉-2(1H)-酮的合成。这使得能够更好地控制反应参数并提高产率。使用钯或铜等催化剂可以提高反应效率。
化学反应分析
反应类型: 1-异丙基-3-甲基喹啉-2(1H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉-2,3-二酮衍生物。
还原: 还原反应可以将酮基转化为醇。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 在酸性或碱性条件下使用卤素、硝化试剂和磺化试剂等试剂。
主要生成产物:
氧化: 喹啉-2,3-二酮衍生物。
还原: 1-异丙基-3-甲基喹啉-2-醇。
取代: 取决于所用试剂的各种取代喹啉衍生物。
科学研究应用
1-异丙基-3-甲基喹啉-2(1H)-酮在科学研究中有多种应用:
化学: 它被用作合成更复杂喹啉衍生物的构建块。
生物学: 该化合物表现出抗菌和抗真菌特性,使其在生物学研究中非常有用。
医药: 包括1-异丙基-3-甲基喹啉-2(1H)-酮在内的喹啉衍生物正在被研究,以探索其作为抗疟疾和抗癌剂的潜力。
工业: 该化合物用于开发染料、颜料和其他工业化学品。
作用机制
1-异丙基-3-甲基喹啉-2(1H)-酮的作用机制涉及它与各种分子靶标的相互作用。该化合物可以抑制参与微生物代谢的酶,从而产生其抗菌作用。在癌症研究中,它被认为会干扰 DNA 复制和修复机制,从而对癌细胞表现出细胞毒作用。
类似化合物:
喹啉: 1-异丙基-3-甲基喹啉-2(1H)-酮的母体化合物,以其抗疟疾特性而闻名。
2-甲基喹啉: 1-异丙基-3-甲基喹啉-2(1H)-酮合成中的前体。
1-异丙基喹啉: 结构相似,但在第三位缺少甲基。
独特性: 1-异丙基-3-甲基喹啉-2(1H)-酮由于其特定的取代模式而具有独特之处,该模式赋予其独特的化学和生物学性质。异丙基和甲基的存在增强了其亲脂性,并可能增强其跨越生物膜的能力,使其成为药物化学中一种有价值的化合物。
相似化合物的比较
Quinoline: The parent compound of 1-Isopropyl-3-methylquinolin-2(1H)-one, known for its antimalarial properties.
2-Methylquinoline: A precursor in the synthesis of this compound.
1-Isopropylquinoline: Similar in structure but lacks the methyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
3-methyl-1-propan-2-ylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-9(2)14-12-7-5-4-6-11(12)8-10(3)13(14)15/h4-9H,1-3H3 |
InChI 键 |
DTMPCCYKCOKYMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2N(C1=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


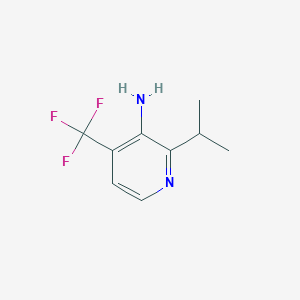
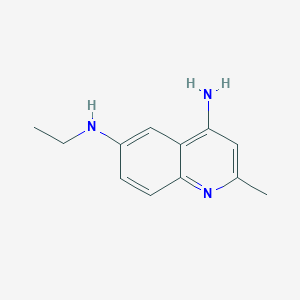
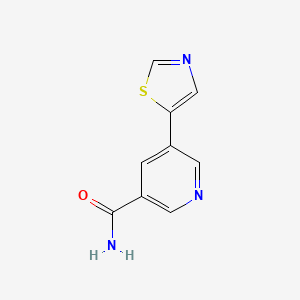
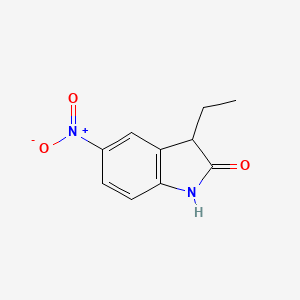
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
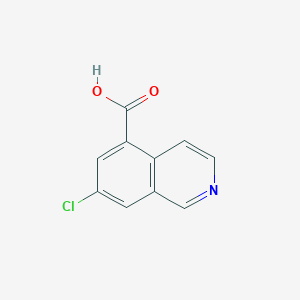
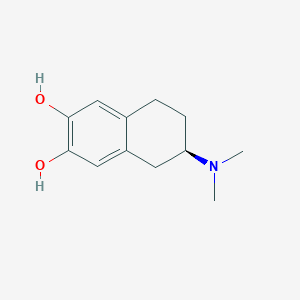

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
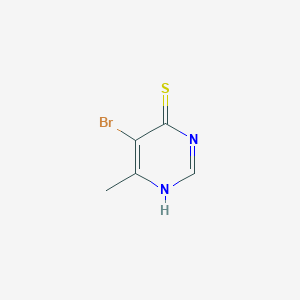
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)

